Cas no 2411179-08-1 (2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide)

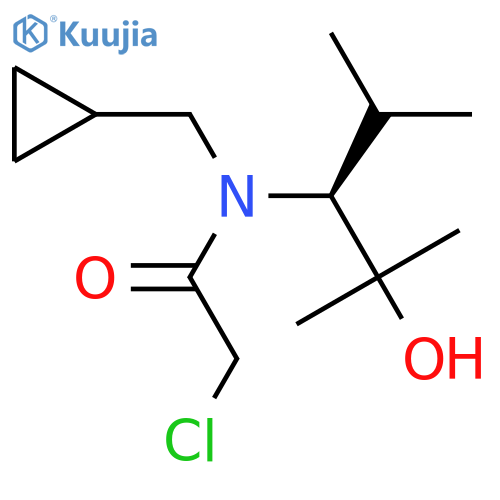

2411179-08-1 structure

商品名:2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide

2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide

- Z4323368421

- 2411179-08-1

- 2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide

- EN300-26573542

-

- インチ: 1S/C13H24ClNO2/c1-9(2)12(13(3,4)17)15(11(16)7-14)8-10-5-6-10/h9-10,12,17H,5-8H2,1-4H3/t12-/m0/s1

- InChIKey: NWZZQPTUQNAPAT-LBPRGKRZSA-N

- ほほえんだ: ClCC(N([C@@H](C(C)C)C(C)(C)O)CC1CC1)=O

計算された属性

- せいみつぶんしりょう: 261.1495567g/mol

- どういたいしつりょう: 261.1495567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 40.5Ų

2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26573542-0.05g |

2-chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide |

2411179-08-1 | 90% | 0.05g |

$246.0 | 2023-09-14 |

2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

2411179-08-1 (2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬